molecular formula C8H5IN2O2 B15063361 7-Iodo-1H-indazole-3-carboxylic acid

7-Iodo-1H-indazole-3-carboxylic acid

Cat. No.: B15063361
M. Wt: 288.04 g/mol
InChI Key: QLKLFLHXDLMUKH-UHFFFAOYSA-N
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Description

7-Iodo-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1H-indazole-3-carboxylic acid typically involves the iodination of 1H-indazole-3-carboxylic acid. One common method is the electrophilic substitution reaction where iodine is introduced using iodine monochloride (ICl) or iodine and an oxidizing agent like hydrogen peroxide (H2O2). The reaction is usually carried out in an acidic medium to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as indazole-3-carboxylic acid oxides.

    Reduction Products: Deiodinated indazole derivatives.

Scientific Research Applications

7-Iodo-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Iodo-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and carboxylic acid group enhance its binding affinity and specificity towards these targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Comparison with Similar Compounds

    1H-Indazole-3-carboxylic Acid: Lacks the iodine atom, resulting in different reactivity and biological activity.

    7-Bromo-1H-indazole-3-carboxylic Acid: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and applications.

    7-Chloro-1H-indazole-3-carboxylic Acid:

Uniqueness: The presence of the iodine atom at the 7th position in 7-Iodo-1H-indazole-3-carboxylic acid imparts unique chemical properties, such as increased molecular weight and enhanced electron density, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

7-iodo-2H-indazole-3-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

QLKLFLHXDLMUKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)I)C(=O)O

Origin of Product

United States

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